molecular formula C29H34N2O6 B2394719 3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid CAS No. 2137442-57-8

3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid

Cat. No. B2394719
CAS RN: 2137442-57-8
M. Wt: 506.599
InChI Key: CADUJMADMRTFNF-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid, which is a type of carboxylic acid. It has several functional groups attached to it, including a cyclopropyl group, a fluorenylmethoxycarbonyl group, and an azetidinyl group. These groups could potentially give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (azetidine ring). The 3D conformation of the molecule could also be influenced by the cyclopropyl group and the bulky fluorenylmethoxycarbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some potential properties of interest could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is highly dependent on the specific context (e.g., the type of biological system, the presence of other compounds, etc.). Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry. If it interacts with biological systems in interesting ways, it could be studied for potential medicinal applications .

properties

IUPAC Name

3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O6/c1-29(2,3)37-27(34)30-15-19(16-30)31(25(26(32)33)14-18-12-13-18)28(35)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24-25H,12-17H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADUJMADMRTFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C(CC2CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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